molecular formula C11H6F5N3O2 B397218 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole CAS No. 957480-99-8

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Cat. No.: B397218
CAS No.: 957480-99-8
M. Wt: 307.18g/mol
InChI Key: BOOUZYOQMASAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is a synthetic organic compound belonging to the class of nitroazoles. This compound is characterized by the presence of a nitro group, a methyl group, and a pentafluorobenzyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole typically involves the nitration of a pyrazole derivative. One common method is the electrophilic nitration of pyrazoles using a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 5-methyl-3-amino-1-(pentafluorobenzyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentafluorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-nitro-1H-pyrazole
  • 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole
  • 5-methyl-1-(pentafluorobenzyl)-1H-pyrazole

Uniqueness

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is unique due to the combination of its nitro, methyl, and pentafluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the pentafluorobenzyl group, in particular, enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-methyl-3-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N3O2/c1-4-2-6(19(20)21)17-18(4)3-5-7(12)9(14)11(16)10(15)8(5)13/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOUZYOQMASAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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